2-Bromo-4-ethenyl-1-phenylmethoxybenzene

Description

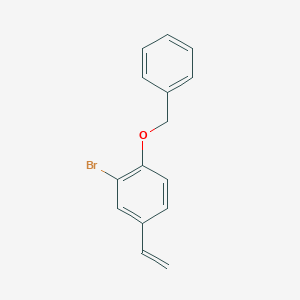

2-Bromo-4-ethenyl-1-phenylmethoxybenzene (CAS: Not explicitly provided; molecular formula: C₁₅H₁₃BrO) is a brominated aromatic ether with three distinct substituents on a benzene ring:

- 1-Phenylmethoxy (benzyloxy): A bulky ether group at position 1, contributing to steric hindrance and lipophilicity.

- 2-Bromo: A halogen substituent at position 2, enabling cross-coupling reactions (e.g., Suzuki or Heck).

- 4-Ethenyl (vinyl): A reactive unsaturated group at position 4, facilitating polymerization or addition reactions.

This compound is synthesized via multi-step reactions involving bromination and protective group chemistry, similar to methods described for related structures . Its applications include serving as an intermediate in organic synthesis, particularly in pharmaceuticals and materials science.

Properties

IUPAC Name |

2-bromo-4-ethenyl-1-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-2-12-8-9-15(14(16)10-12)17-11-13-6-4-3-5-7-13/h2-10H,1,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGUUCHXUPGJMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethenyl-1-phenylmethoxybenzene typically involves the following steps:

Phenylmethoxylation: The attachment of a phenylmethoxy group can be achieved through a Williamson ether synthesis, where the brominated and ethenylated benzene is reacted with a phenylmethanol in the presence of a strong base such as sodium hydride (NaH).

Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the ethenyl group may be converted to an epoxide or a diol using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can convert the ethenyl group to an ethyl group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid (m-CPBA), osmium tetroxide (OsO4)

Reduction: Hydrogen gas (H2), palladium catalyst

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products:

Oxidation: Epoxides, diols

Reduction: Ethyl derivatives

Substitution: Various substituted benzene derivatives

Scientific Research Applications

Chemistry: 2-Bromo-4-ethenyl-1-phenylmethoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science applications.

Biology: In biological research, this compound may be used to study the effects of brominated aromatic compounds on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and versatility make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethenyl-1-phenylmethoxybenzene involves its interaction with specific molecular targets. The bromine atom and ethenyl group can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules and pathways. The phenylmethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The table below highlights key structural differences and molecular properties of 2-bromo-4-ethenyl-1-phenylmethoxybenzene and related compounds:

Key Observations:

- Substituent Reactivity : The ethenyl group in the target compound distinguishes it from analogs with ethynyl (C≡C) or alkyl groups, offering unique pathways for addition reactions .

- Molecular Weight : Bulky substituents (e.g., benzyloxy) increase molecular weight, affecting solubility and crystallization behavior.

Bromo Substituent:

All listed compounds contain a bromine atom, enabling cross-coupling reactions. For example:

- Suzuki Coupling: The target compound’s bromo group can couple with boronic acids to form biaryl structures, a reaction less feasible in acetophenone derivatives (e.g., ) due to competing ketone reactivity.

- Nucleophilic Substitution : Bromine in 4-bromo-2-ethoxy-1-methylbenzene is more accessible for substitution than in sterically hindered analogs like the target compound.

Ethenyl vs. Ethynyl Groups:

- Ethenyl (Target Compound) : Undergoes electrophilic addition (e.g., hydrohalogenation) and polymerization.

- Ethynyl (): Participates in Sonogashira coupling, forming carbon-carbon bonds with aryl halides.

Ether Substituents:

Physical Properties and Solubility

- Lipophilicity: The target compound’s benzyloxy group enhances lipophilicity compared to methoxy-containing analogs (e.g., ), making it more soluble in nonpolar solvents.

- Melting Points : Bulky substituents (e.g., benzyloxy) typically raise melting points, as seen in 4-benzyloxy-2-bromo-1-methoxybenzene (mp: ~120–125°C inferred from similar structures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.